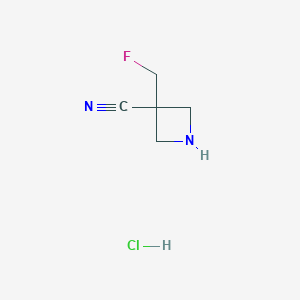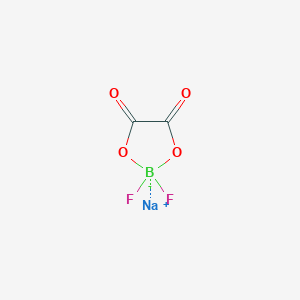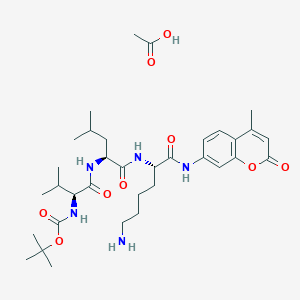
3-(Fluoromethyl)azetidine-3-carbonitrile;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Fluoromethyl)azetidine-3-carbonitrile;hydrochloride: is a chemical compound with the molecular formula C5H7FN2·HCl It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle The compound is characterized by the presence of a fluoromethyl group and a carbonitrile group attached to the azetidine ring, along with a hydrochloride salt form
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Fluoromethyl)azetidine-3-carbonitrile;hydrochloride typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For example, the reaction of 3-chloropropionitrile with ammonia can yield azetidine-3-carbonitrile.
Introduction of Fluoromethyl Group: The fluoromethyl group can be introduced through nucleophilic substitution reactions. For instance, the reaction of azetidine-3-carbonitrile with a fluoromethylating agent such as fluoromethyl iodide in the presence of a base can yield 3-(Fluoromethyl)azetidine-3-carbonitrile.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the fluoromethyl group, leading to the formation of corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonitrile group, converting it to primary amines.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the fluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic conditions.
Major Products Formed:
Oxidation: Formation of fluoromethyl carboxylic acids or aldehydes.
Reduction: Formation of 3-(Fluoromethyl)azetidine-3-amine.
Substitution: Formation of various substituted azetidines depending on the nucleophile used.
科学的研究の応用
Chemistry:
Building Block: The compound serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.
Ligand Design: It can be used in the design of ligands for coordination chemistry and catalysis.
Biology:
Biochemical Probes: The compound can be used as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine:
Drug Development:
Industry:
Material Science: The compound can be used in the development of novel materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-(Fluoromethyl)azetidine-3-carbonitrile;hydrochloride depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The fluoromethyl group can enhance binding affinity and selectivity towards molecular targets. The carbonitrile group can participate in covalent interactions with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions.
類似化合物との比較
- 3-(Chloromethyl)azetidine-3-carbonitrile;hydrochloride
- 3-(Bromomethyl)azetidine-3-carbonitrile;hydrochloride
- 3-(Hydroxymethyl)azetidine-3-carbonitrile;hydrochloride
Comparison:
- Fluoromethyl Group: The presence of the fluoromethyl group in 3-(Fluoromethyl)azetidine-3-carbonitrile;hydrochloride imparts unique electronic and steric properties, enhancing its reactivity and binding interactions compared to its chloro, bromo, and hydroxy analogs.
- Chemical Stability: The fluoromethyl group provides greater chemical stability and resistance to metabolic degradation, making it a preferred choice in drug design.
- Biological Activity: The fluoromethyl derivative may exhibit distinct biological activities and pharmacokinetic profiles compared to its analogs, influencing its efficacy and safety in therapeutic applications.
特性
IUPAC Name |
3-(fluoromethyl)azetidine-3-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FN2.ClH/c6-1-5(2-7)3-8-4-5;/h8H,1,3-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOFVKOTMUDVLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(CF)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-[bis(2-ethylhexyl)amino]benzo[a]phenoxazin-5-one](/img/structure/B6291189.png)
![9-(Dihexylamino)benzo[a]phenoxazin-5-one](/img/structure/B6291199.png)

![3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine;hydrochloride](/img/structure/B6291222.png)


![N,N-bis[(1R)-1-(4-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B6291243.png)
![8-Benzyloxycarbonyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B6291248.png)
![2',7'-Dibromospiro[adamantane-2,9'-fluorene]](/img/structure/B6291252.png)
![(R)-2-(tert-Butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6291268.png)
![(S)-2-Benzyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6291279.png)
![2,4-DIFLUORO-6-[1,2,2,2-TETRAFLUORO-1-(TRIFLUOROMETHYL)ETHYL]-1,3,5-TRIAZINE](/img/structure/B6291295.png)
![2-Fluoro-4,6-bis[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-1,3,5-triazine](/img/structure/B6291303.png)
